5-[(4-chlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-[(4-chlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group, a chlorobenzyl sulfanyl group, and a dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the chlorobenzyl sulfanyl group: This can be done through a nucleophilic substitution reaction where a chlorobenzyl halide reacts with a thiol or thiolate.
Coupling with the dimethylphenyl group: This step may involve a coupling reaction such as Suzuki-Miyaura coupling, where a boronic acid derivative of the dimethylphenyl group reacts with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: As a probe to study biological processes involving sulfanyl and pyrazole-containing compounds.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(4-chlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily, while the sulfanyl and pyrazole groups may interact with specific binding sites on proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 5-[(4-chlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s pharmacokinetic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N3OS/c1-12-4-9-16(10-13(12)2)26-19(29)17-18(21(23,24)25)27-28(3)20(17)30-11-14-5-7-15(22)8-6-14/h4-10H,11H2,1-3H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPZHNIVEYLMMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=C2C(F)(F)F)C)SCC3=CC=C(C=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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